3-Fluorocinnamoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-Fluorocinnamoyl chloride involves complex chemical reactions. There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis
The molecular structure of 3-Fluorocinnamoyl chloride can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED). These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involving 3-Fluorocinnamoyl chloride are complex and can involve multiple steps. For instance, test-tube reactions can be used to identify the functional groups present in an organic compound . Additionally, the oxidative etching of anisotropic silver nanoparticles by Cl− and subsequent formation of chain-like aggregates, resulting in strong interparticle plasmonic coupling, has been proposed as a sensing mechanism .Scientific Research Applications
1. Fluorescence Sensing of Chloride Ions in Water 3-Fluorocinnamoyl chloride could potentially be used in the development of fluorescence sensors for detecting chloride ions in water . This application is based on the fluorescence wavelength variation of certain nanocrystals, which can be influenced by the presence of chloride ions . This method has been used for testing chloride levels in human sweat, offering advantages such as fast speed, high precision, and satisfactory stability .
Synthesis of Fluorinated Compounds
3-Fluorocinnamoyl chloride could be used in the synthesis of other fluorinated compounds. Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique properties .
Development of Fluorescent Probes
3-Fluorocinnamoyl chloride could potentially be used in the development of fluorescent probes for bioimaging applications . Fluorescent probes are essential tools in biological research for studying cellular processes .
Safety and Hazards
properties
IUPAC Name |
(E)-3-(3-fluorophenyl)prop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-6H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOVOKZDYQTGTL-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257102 | |
Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorocinnamoyl chloride | |
CAS RN |
13565-05-4, 39098-87-8 | |
Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13565-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Fluorophenyl)-2-propenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39098-87-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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